molecular formula C21H19IN2O5S B298377 (4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid

(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid

Cat. No. B298377
M. Wt: 538.4 g/mol
InChI Key: LDVUZKHVPQTQRH-FCBPJKEOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid, also known as ETMIA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. In

Mechanism of Action

The mechanism of action of (4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid involves the induction of apoptosis in cancer cells. Apoptosis is a programmed cell death process that is regulated by a complex network of signaling pathways. (4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid has been reported to activate the caspase cascade, which is a key component of the apoptosis pathway. The caspase cascade leads to the activation of downstream effector caspases, which cleave specific proteins and ultimately lead to cell death.
Biochemical and Physiological Effects:
(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid has been shown to exhibit potent cytotoxicity against various cancer cell lines. In addition to inducing apoptosis, (4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid has also been reported to inhibit cell proliferation and migration. (4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid has also been shown to exhibit anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of (4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid is its potent cytotoxicity against cancer cells. This makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of (4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid is its low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo. Additionally, the cytotoxicity of (4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid may also affect normal cells, which may limit its therapeutic potential.

Future Directions

There are several future directions for the research on (4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid. One direction is to optimize the synthesis method to improve the yield and purity of the product. Another direction is to study the pharmacokinetics and pharmacodynamics of (4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid in vivo to determine its efficacy and safety as an anti-cancer agent. Additionally, the potential applications of (4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid in material science, particularly in the synthesis of MOFs, should be further explored. Finally, the development of new derivatives of (4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid with improved solubility and selectivity may lead to the discovery of new anti-cancer drugs.

Synthesis Methods

(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-iodo-6-methoxyphenol with ethyl 2-bromoacetate to form the intermediate product, which is then reacted with thiosemicarbazide to form the final product, (4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid. The synthesis of (4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid has been reported in several research articles, and the yield and purity of the product can be optimized by modifying the reaction conditions.

Scientific Research Applications

(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid has been studied for its potential applications in medicinal chemistry, particularly as an anti-cancer agent. Several studies have reported that (4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of (4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid involves the induction of apoptosis, which is a programmed cell death process that is often disrupted in cancer cells. (4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid has also been studied for its potential applications in material science, particularly in the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis.

properties

Product Name

(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid

Molecular Formula

C21H19IN2O5S

Molecular Weight

538.4 g/mol

IUPAC Name

2-[4-[(E)-(3-ethyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]-2-iodo-6-methoxyphenoxy]acetic acid

InChI

InChI=1S/C21H19IN2O5S/c1-3-24-20(27)17(30-21(24)23-14-7-5-4-6-8-14)11-13-9-15(22)19(16(10-13)28-2)29-12-18(25)26/h4-11H,3,12H2,1-2H3,(H,25,26)/b17-11+,23-21?

InChI Key

LDVUZKHVPQTQRH-FCBPJKEOSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC(=C(C(=C2)I)OCC(=O)O)OC)/SC1=NC3=CC=CC=C3

SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)I)OCC(=O)O)OC)SC1=NC3=CC=CC=C3

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)I)OCC(=O)O)OC)SC1=NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.